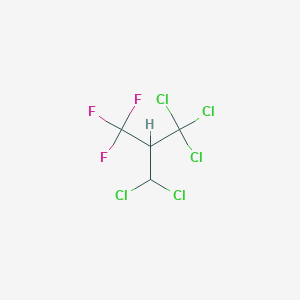![molecular formula C11H7F15NNaO4S B13419421 Glycine, N-ethyl-N-[(pentadecafluoroheptyl)sulfonyl]-, sodium salt CAS No. 68555-71-5](/img/structure/B13419421.png)
Glycine, N-ethyl-N-[(pentadecafluoroheptyl)sulfonyl]-, sodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Glycine, N-ethyl-N-[(pentadecafluoroheptyl)sulfonyl]-, sodium salt is a fluorinated surfactant known for its unique properties, including high chemical stability and surface activity. This compound is used in various industrial applications due to its ability to reduce surface tension and enhance wetting properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-ethyl-N-[(pentadecafluoroheptyl)sulfonyl]-, sodium salt typically involves the reaction of glycine with N-ethyl-N-[(pentadecafluoroheptyl)sulfonyl] chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by precipitation and purification .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products .
化学反应分析
Types of Reactions
Glycine, N-ethyl-N-[(pentadecafluoroheptyl)sulfonyl]-, sodium salt undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the fluorinated groups.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or other strong bases are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride may be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives with different functional groups .
科学研究应用
Glycine, N-ethyl-N-[(pentadecafluoroheptyl)sulfonyl]-, sodium salt has several scientific research applications:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in biological studies to investigate the effects of fluorinated compounds on biological systems.
作用机制
The mechanism of action of Glycine, N-ethyl-N-[(pentadecafluoroheptyl)sulfonyl]-, sodium salt involves its interaction with surfaces and interfaces. The fluorinated tail provides hydrophobic properties, while the glycine moiety interacts with hydrophilic environments. This dual nature allows the compound to reduce surface tension and enhance wetting properties .
相似化合物的比较
Similar Compounds
Potassium N-ethyl-N-[(heptadecafluorooctyl)sulfonyl]glycinate: Similar structure but with a longer fluorinated tail.
N-Ethyl-N-[(heptadecafluorooctyl)sulfonyl]glycine potassium salt: Another fluorinated surfactant with similar properties.
Uniqueness
Glycine, N-ethyl-N-[(pentadecafluoroheptyl)sulfonyl]-, sodium salt is unique due to its specific balance of hydrophobic and hydrophilic properties, making it highly effective in reducing surface tension and enhancing wetting properties. Its stability and versatility make it suitable for a wide range of applications .
属性
CAS 编号 |
68555-71-5 |
|---|---|
分子式 |
C11H7F15NNaO4S |
分子量 |
557.21 g/mol |
IUPAC 名称 |
sodium;2-[ethyl(1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptylsulfonyl)amino]acetate |
InChI |
InChI=1S/C11H8F15NO4S.Na/c1-2-27(3-4(28)29)32(30,31)11(25,26)9(20,21)7(16,17)5(12,13)6(14,15)8(18,19)10(22,23)24;/h2-3H2,1H3,(H,28,29);/q;+1/p-1 |
InChI 键 |
SZZXUXGPSCPVMV-UHFFFAOYSA-M |
规范 SMILES |
CCN(CC(=O)[O-])S(=O)(=O)C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![antimony(5+);[4-(diethylamino)cyclohexa-2,5-dien-1-ylidene]-[4-[4-(diethylamino)-N-[4-(diethylamino)phenyl]anilino]phenyl]-[4-(diethylamino)phenyl]azanium;hexafluoride](/img/structure/B13419360.png)
![Methanesulfonic acid, trifluoro-, [(4-methylphenyl)sulfonyl]methyl ester](/img/structure/B13419363.png)

![[(3-Fluoropyrrolidin-3-yl)methyl]dimethylamine dihydrochloride](/img/structure/B13419402.png)


![disodium;(2S,3S,4S,5R,6R)-6-[[(3R,5R,10S,12S,13R,14S,17R)-17-[(2R)-4-carboxylatobutan-2-yl]-12-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13419416.png)





